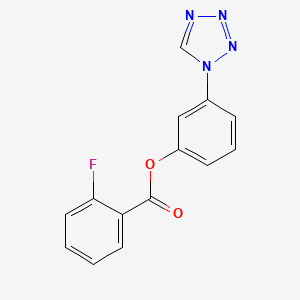![molecular formula C23H22ClN5O3 B11323433 4-Chloro-N-[4-methyl-3-({7-oxo-1-propyl-1H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL}methoxy)phenyl]benzamide](/img/structure/B11323433.png)
4-Chloro-N-[4-methyl-3-({7-oxo-1-propyl-1H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL}methoxy)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-[4-methyl-3-({7-oxo-1-propyl-1H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL}methoxy)phenyl]benzamide is a complex organic compound that features a unique structure combining a benzamide core with a triazolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[4-methyl-3-({7-oxo-1-propyl-1H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL}methoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the triazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the benzamide moiety: This step often involves coupling reactions, such as amide bond formation, using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Chlorination: Introduction of the chloro group can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[4-methyl-3-({7-oxo-1-propyl-1H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL}methoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Chloro-N-[4-methyl-3-({7-oxo-1-propyl-1H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL}methoxy)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biology: It can be used in biological studies to understand its interaction with various biomolecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[4-methyl-3-({7-oxo-1-propyl-1H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL}methoxy)phenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrimidine moiety is known to interact with specific binding sites, potentially inhibiting the activity of target enzymes or modulating receptor functions. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.
Triazole derivatives: Similar to the triazolopyrimidine moiety, triazole derivatives are widely studied for their medicinal properties.
Benzamide derivatives: Compounds with a benzamide core are common in medicinal chemistry and are used in various therapeutic applications.
Uniqueness
4-Chloro-N-[4-methyl-3-({7-oxo-1-propyl-1H,7H-[1,2,4]triazolo[1,5-A]pyrimidin-5-YL}methoxy)phenyl]benzamide is unique due to its combination of a benzamide core with a triazolopyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H22ClN5O3 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
4-chloro-N-[4-methyl-3-[(7-oxo-1-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methoxy]phenyl]benzamide |
InChI |
InChI=1S/C23H22ClN5O3/c1-3-10-28-14-25-23-27-19(12-21(30)29(23)28)13-32-20-11-18(9-4-15(20)2)26-22(31)16-5-7-17(24)8-6-16/h4-9,11-12,14H,3,10,13H2,1-2H3,(H,26,31) |
InChI Key |
KLIJELNBLZXSAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=NC(=CC(=O)N21)COC3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-6-(furan-2-yl)pyridine-3-carbonitrile](/img/structure/B11323356.png)
![1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B11323357.png)
![Ethyl 6-[(2-amino-2-oxoethyl)sulfanyl]-5-cyano-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11323369.png)
![3-(4-fluorobenzyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11323373.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11323377.png)

![7-cycloheptyl-2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11323391.png)
![6-[4-(4-butoxybenzoyl)piperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11323395.png)
![5-(3-bromophenyl)-6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11323402.png)
![4-{[7-(2-Chlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}phenyl methyl ether](/img/structure/B11323410.png)
![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-ethoxybenzamide](/img/structure/B11323425.png)
![N-(3-chloro-2-methylphenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11323435.png)

![5-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11323442.png)
